molecular formula C9H10F2N2 B1526102 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine CAS No. 1354953-55-1

7,8-difluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Cat. No.: B1526102
CAS No.: 1354953-55-1
M. Wt: 184.19 g/mol
InChI Key: XJFPSKRYBKYYNR-UHFFFAOYSA-N
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Description

“7,8-difluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine” is a chemical compound with the molecular formula C9H10F2N2 . It has a molecular weight of 184.19 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H10F2N2/c10-6-4-8-9(5-7(6)11)13-3-1-2-12-8/h4-5,12-13H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound “this compound” is a powder . The compound is typically stored at room temperature .

Scientific Research Applications

Enzyme Immunoassay in Hair Analysis

A study by Negrusz et al. (1999) developed a sensitive micro-plate enzyme immunoassay for screening flunitrazepam (a benzodiazepine) and its major metabolite in hair. This is significant for forensic applications, especially in detecting drug use over extended periods (Negrusz et al., 1999).

Behavioral Effects of Anxiolytic Compounds

Ognibene et al. (2008) investigated the behavioral effects of halogenated flavonoids, comparing them to benzodiazepines. These compounds showed anxiolytic activity in animal models without inducing sedation or compulsive behavior, indicating potential for new anxiolytic drug development (Ognibene et al., 2008).

Receptor Binding Studies

Several studies have focused on the binding properties of benzodiazepines and their derivatives to receptors. For instance, Biagi et al. (1998) investigated new 1,2,3-triazolo[1,5-a]quinoxalines, examining their affinity toward benzodiazepine receptors (Biagi et al., 1998). Another study by Gavish et al. (1999) explored the peripheral benzodiazepine receptor, elucidating its role in the pharmacological actions of benzodiazepines (Gavish et al., 1999).

Synthesis and Application in Drug Development

Research has also delved into the synthesis of benzodiazepine derivatives for potential medical applications. Yi and Cai (2009) reported a method for synthesizing 1,5-benzodiazepine derivatives in a fluorous aqueous emulsion system, highlighting a novel approach in drug synthesis (Yi & Cai, 2009).

Quantification Methods for Clinical and Forensic Toxicology

Lee et al. (2013) developed a liquid chromatography tandem mass spectrometry method for quantifying flunitrazepam and related compounds in urine. This has applications in both clinical and forensic toxicology (Lee et al., 2013).

Exploring Molecular Interactions and Effects

The molecular interactions and effects of benzodiazepines have been a significant area of research. For example, Hunt et al. (2000) studied farnesyltransferase inhibitors, exploring tetrahydro-1,4-benzodiazepine derivatives for their antitumor activity, leading to clinical trials (Hunt et al., 2000).

Safety and Hazards

The safety data sheet (SDS) for “7,8-difluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine” is available online . It’s important to handle this compound with care, using personal protective equipment and ensuring adequate ventilation .

Mechanism of Action

Target of Action

The primary targets of 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Biochemical Analysis

Biochemical Properties

7,8-difluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA in the central nervous system. This interaction is crucial as it modulates neuronal excitability and can have therapeutic implications for conditions like anxiety and epilepsy .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA receptors can lead to altered calcium ion flux within neurons, impacting neurotransmitter release and synaptic plasticity . Additionally, it has been shown to affect the expression of genes involved in neuroprotection and neuroinflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with GABA receptors. This binding enhances the receptor’s affinity for GABA, leading to increased chloride ion influx and hyperpolarization of the neuron . This hyperpolarization reduces neuronal excitability, which is the basis for its anxiolytic and anticonvulsant properties. Additionally, it may inhibit certain enzymes involved in neurotransmitter degradation, further modulating synaptic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to adaptive changes in cellular function, such as receptor desensitization and altered gene expression profiles .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits anxiolytic and anticonvulsant effects without significant adverse effects . At higher doses, it can induce sedation, motor impairment, and respiratory depression . Toxicological studies have identified a threshold beyond which the compound’s effects become detrimental, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is metabolized primarily in the liver. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of various metabolites . These metabolic pathways are essential for the compound’s clearance from the body and can influence its pharmacokinetic properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Binding proteins and transporters, such as albumin and P-glycoprotein, can influence its distribution and localization within the body .

Subcellular Localization

The subcellular localization of this compound is primarily within the neuronal cell membrane, where it interacts with GABA receptors . Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, influencing its activity and function . Understanding its subcellular localization is crucial for elucidating its precise mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

7,8-difluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2/c10-6-4-8-9(5-7(6)11)13-3-1-2-12-8/h4-5,12-13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFPSKRYBKYYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC(=C(C=C2NC1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-difluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
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7,8-difluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 3
7,8-difluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 4
7,8-difluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 5
7,8-difluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 6
7,8-difluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

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